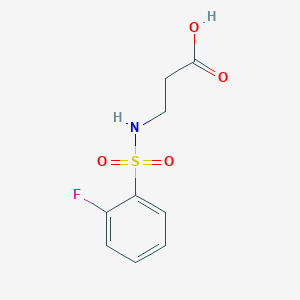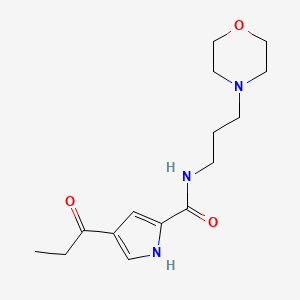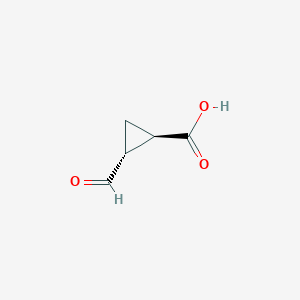
2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of applications in pharmaceuticals, agriculture, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride typically involves the chloromethylation of 4-methoxy-1H-benzimidazole. This can be achieved through the reaction of 4-methoxy-1H-benzimidazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently reacts with the benzimidazole ring to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the chloromethylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: The benzimidazole ring can undergo reduction reactions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzimidazole derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
2-Chloromethyl-4(3H)-quinazolinone: Similar in structure but with a quinazolinone core instead of benzimidazole.
2-Chloromethyl-4-methoxy-1H-benzoxazole: Similar in structure but with a benzoxazole core instead of benzimidazole.
2-Chloromethyl-4-methoxy-1H-benzothiazole: Similar in structure but with a benzothiazole core instead of benzimidazole.
Uniqueness: 2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
2-(chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O.ClH/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6;/h2-4H,5H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUFVDGWULYDTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1E)-2-(2-oxochromen-3-yl)-1-azaprop-1-enyl]aminoamide](/img/structure/B2392487.png)

![4-[(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)METHYL]-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]BENZAMIDE](/img/structure/B2392491.png)

![1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B2392494.png)
![1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2392495.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2392496.png)



